molecular formula C8H8ClF2N B11904685 5,7-Difluoroindoline hydrochloride

5,7-Difluoroindoline hydrochloride

Cat. No.: B11904685
M. Wt: 191.60 g/mol
InChI Key: JDXCHUPNYXAFAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method includes the electrophilic fluorination of indoline using reagents such as trifluoromethyl hypofluorite or cesium fluoroxysulfate . The reaction conditions often require low temperatures and the presence of a solvent like acetonitrile or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroindoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

5,7-Difluoroindoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Difluoroindoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoroindoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7F2N.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H

InChI Key

JDXCHUPNYXAFAD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2F)F.Cl

Origin of Product

United States

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